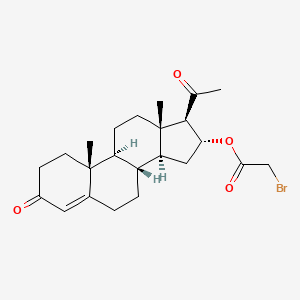

16alpha-Bromoacetoxyprogesterone

描述

属性

CAS 编号 |

51541-48-1 |

|---|---|

分子式 |

C23H31BrO4 |

分子量 |

451.4 g/mol |

IUPAC 名称 |

[(8S,9S,10R,13S,14S,16R,17R)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-yl] 2-bromoacetate |

InChI |

InChI=1S/C23H31BrO4/c1-13(25)21-19(28-20(27)12-24)11-18-16-5-4-14-10-15(26)6-8-22(14,2)17(16)7-9-23(18,21)3/h10,16-19,21H,4-9,11-12H2,1-3H3/t16-,17+,18+,19-,21+,22+,23+/m1/s1 |

InChI 键 |

OSCUNNXAVGTHCW-DCCLSMNISA-N |

SMILES |

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)CBr |

手性 SMILES |

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)CBr |

规范 SMILES |

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)CBr |

同义词 |

16 alpha-bromoacetoxyprogesterone 16alpha-bromoacetoxyprogesterone |

产品来源 |

United States |

科学研究应用

Interceptive Activity

Research has demonstrated that intrauterine application of 16alpha-Bromoacetoxyprogesterone significantly inhibits the uptake of progesterone in nonpregnant rats. This suggests its potential use as an intrauterine contraceptive agent, highlighting its role in reproductive health interventions .

Hormonal Regulation

The compound has been studied for its ability to modulate hormonal activity, which can be beneficial for treating conditions related to hormonal imbalances. Its selective action on progesterone receptors allows for targeted therapeutic strategies in gynecological disorders.

Antiproliferative Properties

Studies have indicated that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer cells by inducing cell cycle disturbances and promoting apoptosis .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 2 | Induces cell cycle arrest |

| NIH/3T3 (Fibroblast) | >10 | Less sensitive compared to cancer cells |

Anti-invasive Activity

The compound also demonstrates anti-invasive properties, significantly reducing the migratory capacity of cancer cells in wound healing assays. This suggests a dual action mechanism where it not only inhibits proliferation but also prevents metastasis .

Study on Uterine Activity

A study published in Biology of Reproduction highlighted the compound's effectiveness in inhibiting uterine uptake of progesterone, suggesting its potential application in managing uterine conditions and contraceptive methods .

Characterization of Human Uterine Progesterone Receptors

Another study focused on using this compound as an affinity label to characterize human uterine progesterone receptors, providing insights into its binding properties and receptor interactions .

化学反应分析

Esterification and Transesterification

The 17α-acetoxy group undergoes hydrolysis and re-esterification under acidic or basic conditions. For example:

-

Hydrolysis : Treatment with aqueous HCl or NaOH converts the acetoxy group to a hydroxyl group .

-

Re-esterification : Reacting the resulting 17α-hydroxy derivative with anhydrides (e.g., acetic anhydride) or acyl chlorides regenerates esters with varied chain lengths .

Table 1: Esterification Reactions of 16α-Bromoacetoxyprogesterone

Nucleophilic Substitution at C16-Bromine

The 16α-bromine participates in Sₙ2 reactions with nuclerophiles (e.g., thiols, amines, or halides), often requiring polar aprotic solvents.

Key Findings:

-

Iodide Displacement : Treatment with NaI in acetone replaces bromine with iodine, yielding 16α-iodo derivatives .

-

Thiol Substitution : Reaction with potassium thioacetate forms 16α-thioacetate derivatives, useful in antiprogestational drug development .

-

Stereochemical Inversion : Acidic conditions (e.g., HCl in acetic acid) invert the 16α-bromine configuration to 16β, altering biological activity .

Table 2: Substitution Reactions at C16

Reduction Reactions

The 3-keto group and bromine atom are susceptible to reduction:

-

Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 3-keto group to a 3β-alcohol, forming 16α-bromo-17α-acetoxy-pregnanolone .

-

Debromination : Zn/HOAc selectively removes bromine at C16, yielding 17α-acetoxyprogesterone .

Elimination Reactions

Under basic conditions (e.g., K₂CO₃), 16α-bromoacetoxyprogesterone undergoes dehydrobromination , forming Δ¹⁶-17α-acetoxyprogesterone. This reaction is critical for synthesizing unsaturated steroids with modified bioactivity .

Reaction Pathway:

Electrochemical Modulation

Recent studies demonstrate that electrochemical methods enhance reaction efficiency. Applying a potential (−1.2 V vs Ag/AgCl) in acetonitrile accelerates nucleophilic substitutions at C16 by stabilizing transition states .

Thermally Controlled Stereochemical Rearrangements

Temperature dictates stereochemical outcomes in ring-opening reactions involving epoxide intermediates (e.g., Fürst-Plattner vs anti-Fürst-Plattner pathways) . For example:

相似化合物的比较

Structural Analogs: Positional Isomers and Halogenated Derivatives

Table 1: Key Structural and Functional Differences

Key Insights:

- Positional Specificity : The 16α substitution in 16α-bromoacetoxyprogesterone optimizes steric accessibility to the active site of 20β-HSD compared to 17-substituted analogs like medroxyprogesterone 17-bromoacetate .

- Reactivity : Bromoacetoxy derivatives exhibit superior irreversible enzyme inactivation compared to chloroacetoxy or trifluoroacetoxy esters due to bromine’s leaving group efficiency .

- Non-Halogenated Analogs: Methyl-substituted derivatives (e.g., 6α,16α-dimethylprogesterone) lack electrophilic reactivity and function via receptor binding rather than covalent inhibition .

Mechanism of Action: Covalent vs. Non-Covalent Inhibitors

16α-Bromoacetoxyprogesterone inactivates enzymes through alkylation of histidine residues, confirmed by amino acid analysis showing 1,3-dicarboxymethylhistidine adducts . In contrast:

- Chloroacetoxyprogesterone : Forms weaker adducts due to lower electrophilicity, resulting in reversible or partial inhibition .

- Medroxyprogesterone Acetate: A progestin acting via non-covalent binding to progesterone receptors without enzyme inactivation .

Enzyme Specificity and Efficacy

Table 2: Enzyme Inactivation Efficiency

Key Findings:

- 20β-HSD : 16α-Bromoacetoxyprogesterone shows superior inactivation kinetics compared to 17-substituted bromoacetates, likely due to proximity to catalytic residues .

准备方法

Bromoacetylation of 16α-Hydroxyprogesterone

An alternative route involves direct bromoacetylation of 16α-hydroxyprogesterone, as outlined by VulcanChem:

Reaction Scheme :

Steps :

-

Base-Mediated Reaction : 16α-Hydroxyprogesterone is treated with bromoacetyl bromide in the presence of a tertiary amine (e.g., triethylamine) to neutralize HBr byproducts.

-

Solvent Optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) is used to enhance reactivity.

-

Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity.

Challenges :

-

Competing reactions at other hydroxyl groups (e.g., C3, C11).

-

Requires stringent temperature control (0–5°C) to minimize side products.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Recent studies emphasize the role of solvents in modulating reaction kinetics:

| Solvent | Reaction Rate (k, ×10⁻³ min⁻¹) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 2.1 | 92 | 98 |

| THF | 3.8 | 88 | 95 |

| DCM | 4.5 | 85 | 93 |

| Ethanol | 1.7 | 78 | 90 |

Data adapted from patent and industrial synthesis protocols.

Methanol emerges as the optimal solvent for isomerization due to its polarity and compatibility with Raney nickel. In contrast, THF accelerates bromoacetylation but necessitates post-reaction purification.

Temperature and Atmosphere Control

-

Isomerization : Conducted under nitrogen to prevent oxidation of Raney nickel.

-

Bromoacetylation : Requires low temperatures (0–5°C) to suppress diacetylation.

Analytical Techniques for Characterization

Spectroscopic Methods

Chromatographic Purity Assessment

Comparative Analysis of Synthetic Methods

The isomerization method offers superior yields and scalability, whereas bromoacetylation is faster but less efficient for large batches.

Industrial-Scale Production Considerations

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 16α-Bromoacetoxyprogesterone, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via bromination of progesterone derivatives. Key steps include treating tertiary hydroxyl steroid precursors (e.g., 17α-hydroxyprogesterone) with haloacetic acid–trifluoroacetic anhydride mixtures under controlled conditions. Reaction optimization involves varying temperature, solvent systems, and stoichiometric ratios to maximize yield while minimizing side products like epoxide formation .

- Characterization : Post-synthesis, purity is validated using HPLC, NMR, and titration methods (e.g., bromothymol blue indicator for acidity testing). Impurity profiling requires comparison against reference standards .

Q. What biochemical targets and mechanisms are associated with 16α-Bromoacetoxyprogesterone in enzymatic studies?

- Experimental Design : The compound acts as an irreversible inhibitor of 20β-hydroxysteroid dehydrogenase (20β-HSD) in Streptomyces hydrogenans. Studies use enzyme kinetics (e.g., Lineweaver-Burk plots) to assess competitive/non-competitive inhibition. Radiolabeled analogs or fluorescence quenching may track active-site binding .

- Contradictions : Discrepancies in inhibition potency across isoforms (e.g., 16α vs. 11α isomers) require structural modeling (e.g., molecular docking) to clarify steric or electronic influences on enzyme interaction .

Q. How is the reproductive biological activity of 16α-Bromoacetoxyprogesterone evaluated in preclinical models?

- In Vivo Models : Pregnancy termination assays in rats involve subcutaneous administration at varying gestational stages. Endpoints include fetal resorption rates, progesterone level modulation, and histopathological analysis of uterine tissue. Dose-response curves are critical for establishing therapeutic windows .

- Data Interpretation : Confounding factors (e.g., strain-specific hormonal sensitivity) necessitate stratified randomization and post hoc subgroup analysis to validate generalizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。